molecular formula C20H28N2O2 B3324761 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene CAS No. 196207-68-8

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B3324761
CAS No.: 196207-68-8
M. Wt: 328.4 g/mol
InChI Key: KFPRVQMSDHGRIS-HZPDHXFCSA-N
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Description

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core. The tert-butyl groups provide steric hindrance, making this compound useful in various chemical reactions and applications. Its unique structure allows it to act as a ligand in asymmetric catalysis, among other roles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the use of 1,3-dibromobenzene, which undergoes a nucleophilic substitution reaction with (S)-4-(tert-butyl)-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-Butyl hypochlorite, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with tert-butyl hypochlorite can yield ketones or acid chlorides .

Scientific Research Applications

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Its derivatives can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene primarily involves its role as a ligand. It coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the metal. The steric and electronic properties of the tert-butyl groups and oxazoline rings play a crucial role in determining the outcome of the catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)propane
  • 1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)cyclohexane

Uniqueness

1,3-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to its benzene core, which provides a rigid and planar structure. This rigidity enhances its effectiveness as a ligand in asymmetric catalysis compared to its aliphatic counterparts, which may have more flexible and less defined structures.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[3-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-19(2,3)15-11-23-17(21-15)13-8-7-9-14(10-13)18-22-16(12-24-18)20(4,5)6/h7-10,15-16H,11-12H2,1-6H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPRVQMSDHGRIS-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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